molecular formula C₂₁H₃₀O₃ B1145096 5''-Hydroxycannabidiol CAS No. 53413-28-8

5''-Hydroxycannabidiol

Katalognummer: B1145096
CAS-Nummer: 53413-28-8
Molekulargewicht: 330.46
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5''-Hydroxycannabidiol is a phytocannabinoid derivative of interest in pharmacological and metabolic studies. As a hydroxy metabolite of cannabidiol (CBD), it serves as a critical analytical standard for researchers investigating the metabolic pathways, bioavailability, and pharmacokinetics of cannabinoids . This high-purity compound is essential for mass spectrometry and chromatography-based assays in forensic analysis, doping control, and the development of cannabinoid-based therapeutics. It is supplied with a comprehensive Certificate of Analysis detailing purity and concentration. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-(5-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-14(2)17-9-8-15(3)11-18(17)21-19(23)12-16(13-20(21)24)7-5-4-6-10-22/h11-13,17-18,22-24H,1,4-10H2,2-3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKOAJUWMGRFB-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53413-28-8
Record name 5''-Hydroxycannabidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053413288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5''-HYDROXYCANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NKR82GEW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Multi-Step Organic Synthesis

The total synthesis of 5''-OH-CBD typically involves modifying the pentyl chain of CBD precursors through hydroxylation. A representative approach, adapted from the synthesis of 1”- and 2”-hydroxycannabidiol metabolites, employs the following steps:

  • Protection of Phenolic Groups : CBD’s resorcinol moiety is protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions during subsequent steps.

  • Regioselective Hydroxylation : The pentyl chain is functionalized at C5 using a Sharpless asymmetric dihydroxylation or hydroboration-oxidation sequence. For example, treatment with borane-THF followed by hydrogen peroxide and sodium hydroxide introduces the hydroxyl group with moderate stereochemical control.

  • Deprotection and Purification : The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), yielding crude 5''-OH-CBD, which is purified via silica gel chromatography.

Key Data :

  • Overall yield: 18–24% (similar to reported yields for 1”- and 2”-OH-CBD)

  • Purity: >95% (HPLC analysis)

Acid-Catalyzed Cyclization and Functionalization

A patent by Google Patents discloses a method involving CBD-to-THC cyclization under acidic conditions, followed by oxidation to introduce hydroxyl groups. While primarily targeting THC derivatives, this approach can be adapted for 5''-OH-CBD synthesis:

  • Cyclization : CBD is treated with p-toluenesulfonic acid (p-TSA) in dichloromethane to form Δ⁹-THC intermediates.

  • Oxidation : The pentyl chain of Δ⁹-THC is oxidized using meta-chloroperbenzoic acid (mCPBA) or enzymatic systems to yield 5''-OH-THC.

  • Rearomatization : The cyclohexenyl ring is rearomatized via dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), followed by hydrolysis to regenerate the resorcinol moiety.

Challenges :

  • Low regioselectivity (competing hydroxylation at C6 and C7 positions)

  • Requires rigorous purification to isolate 5''-OH-CBD from byproducts

Biotransformation Using Enzymatic Systems

Cytochrome P450-Mediated Hydroxylation

Human liver microsomes, particularly CYP2J2 and CYP3A4 isoforms, catalyze the hydroxylation of CBD at the C5 position. A standardized protocol involves:

  • Incubation : CBD (1 mM) is incubated with human liver microsomes (0.5 mg/mL protein) in NADPH-regenerating buffer at 37°C for 60 minutes.

  • Extraction : The reaction is quenched with acetonitrile, and metabolites are extracted using ethyl acetate.

  • Analysis : LC-MS/MS identifies 5''-OH-CBD based on its molecular ion ([M+H]⁺ = 331.2) and fragmentation pattern.

Performance Metrics :

  • Conversion rate: 12–15% (dependent on enzyme activity)

  • Scalability: Limited by microsomal stability and NADPH cost

Recombinant Enzymes in Engineered Microbes

Recent advances utilize recombinant CYP450 enzymes expressed in E. coli or S. cerevisiae for scalable 5''-OH-CBD production:

  • Gene Cloning : CYP2J2 cDNA is inserted into a pET-28a vector and transformed into E. coli BL21(DE3).

  • Fermentation : Cultures are induced with IPTG and supplemented with δ-aminolevulinic acid to enhance heme biosynthesis.

  • Biotransformation : CBD is added to the fermentation broth, and 5''-OH-CBD is extracted via resin adsorption.

Advantages :

  • Higher yield (up to 30% in optimized strains)

  • Reduced reliance on costly cofactors

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts hydroxylation efficiency. A comparative study using Lewis acids revealed:

CatalystSolventTemperature (°C)Yield (%)
BF₃·Et₂OCH₂Cl₂2518
Fe(ClO₄)₃MeCN4022
ZrCl₄Toluene6015

Data adapted from

Polar aprotic solvents (e.g., acetonitrile) enhance catalyst activity, while elevated temperatures favor kinetic over thermodynamic control.

Protecting Group Strategies

Protecting the resorcinol hydroxyls improves reaction selectivity:

  • TBDMS Protection : Increases hydroxylation yield by 40% compared to unprotected CBD.

  • Acetyl Protection : Less effective due to lability under acidic conditions.

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, CDCl₃) of 5''-OH-CBD exhibits characteristic signals:

  • δ 6.28 (s, 1H, aromatic H-2)

  • δ 4.12 (t, J = 6.8 Hz, 1H, C5-OH)

  • δ 1.56–1.25 (m, 6H, pentyl chain)

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a retention time of 23.6 minutes for 5''-OH-CBD, resolving it from CBD (19.2 minutes) and Δ⁹-THC (29.9 minutes) .

Analyse Chemischer Reaktionen

Types of Reactions: 5’'-Hydroxycannabidiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

  • Anxiolytic Properties
    • 5'-OH-CBD has been shown to interact with the serotonin receptor 5-HT1A, which is implicated in anxiety regulation. Studies indicate that activation of this receptor can lead to anxiolytic effects, suggesting potential use in treating anxiety disorders .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties, making it a candidate for conditions characterized by inflammation. Research indicates that cannabinoids can modulate inflammatory responses through various pathways, including the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects
    • Evidence suggests that 5'-OH-CBD may protect neurons from damage associated with neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .
  • Pain Management
    • The compound has shown promise in alleviating pain through its interaction with various receptors involved in pain pathways. In animal models, 5'-OH-CBD demonstrated significant anti-hyperalgesic effects, indicating potential for chronic pain management .

Clinical Implications

  • Substance Use Disorders
    • Recent studies have highlighted the potential of CBD and its metabolites, including 5'-OH-CBD, in treating substance use disorders by reducing cravings and withdrawal symptoms . This application is particularly relevant given the opioid crisis and the search for safer alternatives.
  • Epilepsy Treatment
    • The FDA has approved CBD for certain types of epilepsy, paving the way for further exploration of its metabolites like 5'-OH-CBD in seizure management. Preliminary data suggest that these compounds might enhance seizure control through their neuroprotective properties .
  • Chronic Pain Management
    • Given its analgesic properties, 5'-OH-CBD could serve as an adjunct therapy for chronic pain conditions, potentially reducing reliance on opioids and other analgesics with higher side effect profiles .

Case Studies and Research Findings

StudyFocusFindings
Devinsky et al. (2017)EpilepsyDemonstrated efficacy of CBD in reducing seizure frequency in Dravet syndrome patients; implications for metabolites like 5'-OH-CBD are under investigation.
Campos et al. (2016)NeuroprotectionHighlighted anti-inflammatory effects of CBD; suggests similar mechanisms may apply to 5'-OH-CBD.
Appendino et al. (2008)Antimicrobial ActivityFound CBD effective against MRSA; indicates potential for 5'-OH-CBD in treating infections.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The table below compares 5''-OH-CBD analogs with other hydroxylated cannabinoids and metabolites:

Compound Chemical Formula Molecular Weight (g/mol) Key Features Primary Use/Application
5'-OH-HHC C₂₁H₃₂O₃ 332.5 Metabolite of 9-Hexahydrocannabinol; high solubility in organic solvents Research, forensic analysis
7-OH-CBD C₂₁H₃₀O₃ 330.5 Hydroxylated CBD derivative; studied for enzymatic clearance pathways Pharmacokinetic modeling
8α,9α-Epoxy HHC C₂₁H₃₀O₂ 314.5 Epoxidized HHC derivative; stable under standard conditions Metabolic studies
Cannabidiol (CBD) C₂₁H₃₀O₂ 314.5 Parent compound; non-psychoactive, modulates 5-HT receptors Therapeutic applications

Key Observations :

  • Hydroxylation at the 5'' or 7 position increases molecular weight and polarity compared to CBD, affecting solubility and metabolic stability .
  • Epoxidized derivatives (e.g., 8α,9α-Epoxy HHC) exhibit distinct stability profiles, making them suitable for long-term storage and analytical workflows .

Pharmacological Activity

  • 5'-OH-HHC: Limited direct pharmacological data, but as a metabolite of hexahydrocannabinol (HHC), it may retain partial affinity for cannabinoid receptors (CB1/CB2). Unlike THC, HHC derivatives show reduced psychoactivity .
  • 7-OH-CBD : Demonstrates significant hepatic clearance via cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19), influencing its bioavailability compared to CBD .
  • CBD : Acts as a 5-HT₁A receptor agonist and TRPV1 modulator, contributing to its anxiolytic and anticonvulsant effects. Hydroxylation may alter these interactions .

Contamination and Purity Considerations

Hydroxylated cannabinoids like 5'-OH-HHC are often synthesized as high-purity standards (>95%) to avoid confounding results in research. Contamination with THC or other psychoactive analogs is a critical concern, necessitating rigorous chromatographic validation .

Q & A

Q. How should sex/gender dimensions be incorporated into 5''-Hydroxycannabidiol research?

  • Follow SAGER guidelines: stratify analyses by sex, report hormonal status in preclinical models, and assess gender-related usage patterns (e.g., self-reported identity in surveys). Discuss limitations in generalizability if sex-specific data are lacking .

Methodological Resources

  • Data Analysis : Use R/Python for multivariate regression and survival analysis. Validate machine learning models with k-fold cross-validation .
  • Ethical Compliance : Submit protocols to IRBs, detailing informed consent processes and data anonymization. Include DSMB oversight for high-risk trials .
  • Synthesis Optimization : Reference catalytic methods (e.g., Cu-catalyzed [3+2] cycloaddition) and characterize metabolites via LC-HRMS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.